![molecular formula C90H82N4O2S2 B1496884 2-[(2Z)-2-[[15-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B1496884.png)
2-[(2Z)-2-[[15-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(2Z)-2-[[15-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile” is a highly complex organic molecule. It features multiple aromatic rings, cyano groups, and a unique pentacyclic structure. Such compounds are often of interest in fields like organic electronics, photonics, and materials science due to their unique electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the core pentacyclic structure, introduction of the cyano groups, and the attachment of the hexylphenyl groups. Typical reactions might include:
Cyclization reactions: to form the pentacyclic core.
Nucleophilic substitution: to introduce the cyano groups.
Cross-coupling reactions: to attach the hexylphenyl groups.
Industrial Production Methods
Industrial production would require optimization of these synthetic steps for scalability, including:
Catalyst selection: for efficiency.
Reaction conditions: such as temperature, pressure, and solvent choice.
Purification techniques: like chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: Potentially altering the electronic properties of the molecule.
Reduction: Possibly affecting the cyano groups or the aromatic rings.
Substitution: Introducing different functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or hydrogen gas.
Substitution reagents: Including halogens or organometallic compounds.
Major Products
The products of these reactions would depend on the specific reagents and conditions used, potentially leading to derivatives with altered electronic or structural properties.
Scientific Research Applications
Chemistry
Organic Electronics: Due to its complex structure and potential for high electron mobility.
Photonics: For applications in light-emitting diodes or solar cells.
Biology and Medicine
Drug Development: As a scaffold for designing new pharmaceuticals.
Biological Probes: For studying cellular processes.
Industry
Materials Science: In the development of new materials with unique electronic or mechanical properties.
Mechanism of Action
The compound’s mechanism of action would depend on its specific application. For example:
In electronics: It might interact with other materials to facilitate electron transport.
In biology: It could bind to specific proteins or DNA sequences, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Other pentacyclic compounds: With similar core structures but different substituents.
Aromatic compounds: Featuring multiple aromatic rings and cyano groups.
Uniqueness
This compound’s uniqueness lies in its specific combination of a pentacyclic core, multiple cyano groups, and hexylphenyl substituents, which together confer unique electronic and structural properties.
Properties
Molecular Formula |
C90H82N4O2S2 |
|---|---|
Molecular Weight |
1315.8 g/mol |
IUPAC Name |
2-[(2Z)-2-[[15-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C90H82N4O2S2/c1-5-9-13-17-25-59-33-41-65(42-34-59)89(66-43-35-60(36-44-66)26-18-14-10-6-2)79-53-76-80(54-75(79)87-81(89)51-69(97-87)49-77-83(63(55-91)56-92)71-29-21-23-31-73(71)85(77)95)90(67-45-37-61(38-46-67)27-19-15-11-7-3,68-47-39-62(40-48-68)28-20-16-12-8-4)82-52-70(98-88(76)82)50-78-84(64(57-93)58-94)72-30-22-24-32-74(72)86(78)96/h21-24,29-54H,5-20,25-28H2,1-4H3/b77-49-,78-50+ |
InChI Key |
HPGKMAMXRHTGPJ-VFZXRLAXSA-N |
Isomeric SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C=C(S5)/C=C/6\C(=C(C#N)C#N)C7=CC=CC=C7C6=O)C(C8=C4SC(=C8)/C=C\9/C(=C(C#N)C#N)C1=CC=CC=C1C9=O)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C=C(S5)C=C6C(=C(C#N)C#N)C7=CC=CC=C7C6=O)C(C8=C4SC(=C8)C=C9C(=C(C#N)C#N)C1=CC=CC=C1C9=O)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


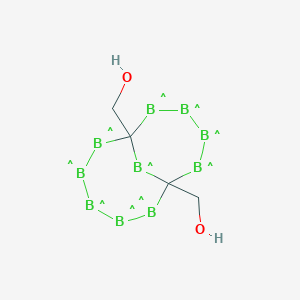
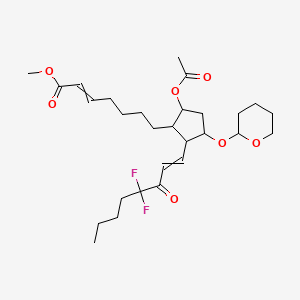
![(5Z)-3-ethyl-2-sulfanylidene-5-[[4-[9,9,18,18-tetrakis(2-ethylhexyl)-15-[7-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2,1,3-benzothiadiazol-4-yl]-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-2,1,3-benzothiadiazol-7-yl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B1496808.png)
![2-Tert-butyl-4-[[3-tert-butyl-5-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]-4-hydroxyphenyl]methyl]-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol](/img/structure/B1496809.png)
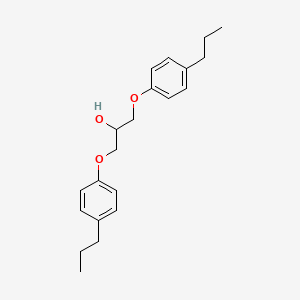
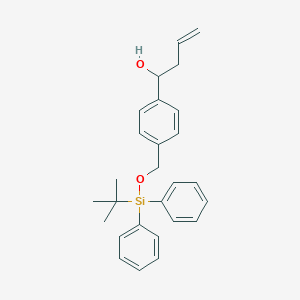

![2-[[(2S,3R,4S,5R)-2-acetamido-4-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2R,3S,4S,5S,6R)-3-[(3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexyl]amino]benzamide](/img/structure/B1496820.png)
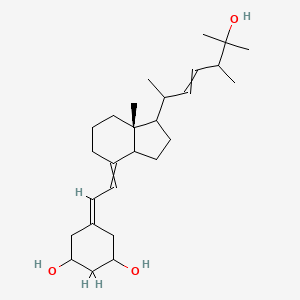
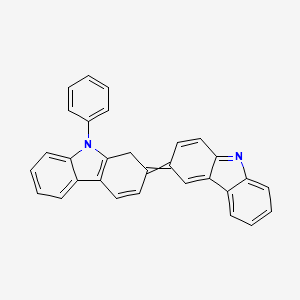
palladium(II)](/img/structure/B1496829.png)

![[(1S)-1-[[3,5-Bis(trifluoromethyl)phenyl]methyl]-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide](/img/structure/B1496834.png)

